molecular formula C8H10AsBrO2 B14440895 Dimethyl (4-bromophenyl)arsonite CAS No. 73777-26-1

Dimethyl (4-bromophenyl)arsonite

Cat. No.: B14440895
CAS No.: 73777-26-1
M. Wt: 292.99 g/mol
InChI Key: OBERIUBKNOCFJB-UHFFFAOYSA-N
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Description

Dimethyl (4-bromophenyl)arsonite is an organoarsenic compound with the molecular formula C₈H₁₀AsBrO₂, featuring a dimethylarsinite group [(CH₃)₂AsO–] bonded to a 4-bromophenyl substituent. This compound belongs to the broader class of organic arsenic derivatives, which are characterized by covalent bonds between arsenic and carbon atoms. Organoarsenicals are historically significant in agriculture, pharmaceuticals, and chemical synthesis, though their toxicity profiles often limit modern applications .

Properties

CAS No.

73777-26-1

Molecular Formula

C8H10AsBrO2

Molecular Weight

292.99 g/mol

IUPAC Name

(4-bromophenyl)-dimethoxyarsane

InChI

InChI=1S/C8H10AsBrO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6H,1-2H3

InChI Key

OBERIUBKNOCFJB-UHFFFAOYSA-N

Canonical SMILES

CO[As](C1=CC=C(C=C1)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4-bromophenyl)arsonite typically involves the reaction of dimethylarsinic acid with 4-bromophenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-bromophenyl)arsonite undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form dimethyl (4-bromophenyl)arsinic acid.

    Reduction: Reduction reactions can convert the arsonite group to an arsine group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Dimethyl (4-bromophenyl)arsinic acid.

    Reduction: Dimethyl (4-bromophenyl)arsine.

    Substitution: Various substituted phenyl arsonites depending on the nucleophile used.

Scientific Research Applications

Dimethyl (4-bromophenyl)arsonite has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl (4-bromophenyl)arsonite involves its interaction with cellular components, particularly proteins and enzymes. The arsonite group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce cytotoxic effects, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Chemical Structure and Functional Groups

  • Dimethyl (4-bromophenyl)arsonite : Contains a dimethylarsinite group [(CH₃)₂AsO–] and a brominated aromatic ring. The bromine atom at the para position may influence lipophilicity and electrophilic substitution reactivity.
  • Arsanilic Acid [(4-Aminophenyl)arsonic acid]: Features an arsenic atom bonded to an aminophenyl group and hydroxyl groups. The polar amino group enhances water solubility compared to brominated analogs .
  • Dimethylarsinic Acid (Cacodylic Acid) : A simple dimethylated arsenic acid [(CH₃)₂AsO(OH)], widely used as an herbicide. Lacks aromatic substituents, resulting in lower molecular complexity .
  • Arsenobetaine: A zwitterionic compound with a trimethylarsonium group and a carboxylate, commonly found in marine organisms. Its high polarity and low toxicity contrast sharply with aryl-arsenic compounds .

Physical and Chemical Properties

Table 1 compares key properties of selected organoarsenicals:

Characteristic This compound Arsanilic Acid Dimethylarsinic Acid Arsenobetaine
Molecular Formula C₈H₁₀AsBrO₂ C₆H₈AsNO₃ C₂H₇AsO₂ C₅H₁₁AsO₂
Molecular Weight ~291.9 g/mol 217.06 g/mol 138.0 g/mol 178.06 g/mol
Physical State Not reported Crystalline solid Hygroscopic crystals Crystalline solid
Solubility Likely low in water Soluble in alkaline solutions Highly water-soluble Highly water-soluble
Applications Potential ligand/synthetic intermediate Feed additive (historical) Herbicide, metabolite Biomarker for seafood consumption

Data derived from Table 4-2 in and structural analysis.

Research Findings and Gaps

  • While this compound is structurally distinct (arsenic vs. acetamide backbone), its bromophenyl group could similarly enhance binding affinity in coordination complexes or biological systems.
  • The absence of explicit data on this compound in the provided sources underscores the need for targeted studies on its synthesis, stability, and toxicity. Comparative analyses with well-characterized organoarsenicals (e.g., cacodylic acid) suggest that its bromine substituent may increase environmental persistence compared to polar, non-halogenated analogs .

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